molecular formula C20H22FN3O3S B5624801 1-acetyl-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}indoline

1-acetyl-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}indoline

Cat. No. B5624801
M. Wt: 403.5 g/mol
InChI Key: DGWFKVJMXNQXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to “1-acetyl-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}indoline” often involves multi-step chemical reactions. These processes may include the formation of sulfonyl indoline derivatives through cyclization reactions and the coupling of various functional groups to achieve the desired molecular structure. For instance, the optimization of 3-(piperazinylmethyl) indole derivatives has led to compounds with high affinity for serotonin receptors, suggesting a detailed and complex synthetic pathway that ensures the introduction of specific functional groups to achieve high biological activity and selectivity (Nirogi et al., 2017).

Mechanism of Action

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

1-[5-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S/c1-15(25)24-9-8-16-14-19(6-7-20(16)24)28(26,27)23-12-10-22(11-13-23)18-4-2-17(21)3-5-18/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWFKVJMXNQXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1H-indol-1-yl)ethanone

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